1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

CAS No.: 383136-31-0

Cat. No.: VC1980259

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383136-31-0 |

|---|---|

| Molecular Formula | C8H6N2OS |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |

| Standard InChI Key | MJMPLOXIKWGERX-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=C1)C=O)C2=NC=CS2 |

| Canonical SMILES | C1=CN(C(=C1)C=O)C2=NC=CS2 |

Introduction

Chemical Structure and Identifiers

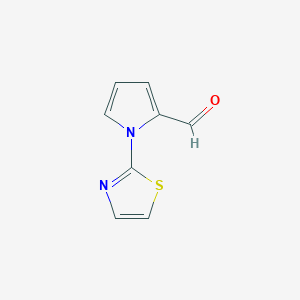

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring connected to a thiazole moiety through a nitrogen atom, with an aldehyde group at the 2-position of the pyrrole ring. This structural arrangement creates a unique electron distribution that contributes to its chemical reactivity and biological potential .

Molecular Identifiers

The compound possesses several standardized identifiers used in chemical databases and literature, summarized in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 383136-31-0 |

| Molecular Formula | C₈H₆N₂OS |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |

| InChI | InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |

| InChIKey | MJMPLOXIKWGERX-UHFFFAOYSA-N |

| SMILES | C1=CN(C(=C1)C=O)C2=NC=CS2 |

| PubChem CID | 591301 |

| European Community Number | 106-746-4 |

These identifiers enable precise tracking and referencing of the compound across scientific databases and regulatory frameworks .

Structural Characteristics

The compound features several key structural elements that define its chemical behavior:

-

A five-membered pyrrole ring with an aldehyde substituent at the C-2 position

-

A five-membered thiazole ring containing nitrogen and sulfur atoms

-

A direct N-N linkage connecting the pyrrole nitrogen to the C-2 position of the thiazole ring

-

A planar configuration that facilitates electron delocalization across both heterocyclic systems

This structural arrangement creates a conjugated system with implications for the compound's reactivity, particularly at the aldehyde functional group and the aromatic rings .

Physicochemical Properties

Understanding the physicochemical properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is essential for predicting its behavior in biological systems and chemical reactions.

Physical Properties

The physical characteristics of the compound are summarized below:

| Property | Value | Method/Reference |

|---|---|---|

| Physical State | Solid | Observed |

| Molecular Weight | 178.21 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 1.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 178.02008399 Da | Computed by PubChem 2.1 |

The moderate lipophilicity (LogP = 1.5) suggests a balanced distribution between aqueous and lipid phases, potentially facilitating membrane permeability while maintaining reasonable aqueous solubility .

Spectral Characteristics

Mass spectrometry data provides crucial information for compound identification and purity assessment:

| Parameter | Value |

|---|---|

| m/z Top Peak | 150 |

| m/z 2nd Highest | 58 |

| m/z 3rd Highest | 178 |

| Total Peaks | 54 |

These mass spectral patterns serve as a fingerprint for the compound's identification in analytical applications .

Synthesis Methods

Several synthetic approaches have been developed for preparing 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde and related derivatives.

Thiazole-Pyrrole Coupling

The primary synthetic route involves the coupling of appropriately functionalized thiazole and pyrrole precursors. This typically begins with pyrrole-2-carbaldehyde, which can be further modified through N-substitution with the thiazole moiety .

Hydrazone Formation Pathway

A versatile approach described in the literature involves:

-

Reaction of pyrrole-2-carboxaldehydes with thiosemicarbazide in ethanol

-

Condensation of the resulting thiosemicarbazones with α-bromoacetophenone derivatives (Hantzsch reaction)

-

Formation of 1-substituted pyrrole-2-carboxaldehyde derivatives containing the thiazole moiety

The structures obtained through these synthetic pathways can be confirmed using various spectroscopic techniques, including IR, ¹H-NMR, and FAB⁺-MS spectral analysis .

| Hazard Type | Classification |

|---|---|

| Signal | Warning |

| GHS Hazard Statements | H302: Harmful if swallowed [Warning Acute toxicity, oral] |

| H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation] | |

| Hazard Classes | Acute Tox. 4 (100%) |

| Eye Irrit. 2 (100%) |

These classifications indicate moderate toxicity concerns primarily related to ingestion and eye exposure .

Biological Activities and Applications

Research into the biological properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde and structurally related compounds has revealed several potential applications.

Antimicrobial Properties

Compounds containing both thiazole and pyrrole moieties, particularly those with hydrazone bridges, have demonstrated significant antimicrobial activity. Studies have shown:

-

Effective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis

-

Potential applications in addressing antibiotic resistance concerns

-

Structure-activity relationships suggesting the importance of the thiazole-pyrrole linkage for antimicrobial effects

The specific contribution of the 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde structure to these antimicrobial properties makes it a valuable scaffold for developing new antibacterial agents .

Synthetic Applications

As a bifunctional compound containing both a reactive aldehyde group and heterocyclic systems, 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block in organic synthesis:

-

The aldehyde functionality allows for condensation reactions to form hydrazones, oximes, and Schiff bases

-

The heterocyclic rings provide sites for electrophilic and nucleophilic substitutions

-

The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems with potential biological activities

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde and related compounds provides insights into designing more effective derivatives.

Key Structural Features

Research on similar heterocyclic compounds has identified several structural elements that influence biological activity:

Comparison with Related Compounds

Comparing 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde with structurally related compounds provides valuable insights:

These comparisons highlight how structural modifications affect physicochemical properties and potentially biological activities .

Research Applications and Future Directions

The unique structural features of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde position it as a valuable compound in several research domains.

Medicinal Chemistry Applications

The compound shows promise in drug discovery efforts:

-

As a scaffold for developing antimicrobial agents, particularly against resistant Gram-positive bacteria

-

In designing novel enzyme inhibitors, leveraging the thiazole-pyrrole hybrid structure

-

For creating libraries of derivatives with potentially diverse biological activities

Future Research Directions

Several promising research avenues for 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde include:

-

Comprehensive evaluation of antimicrobial activity against a broader range of pathogens, including resistant strains

-

Investigation of potential anticancer activities based on the known properties of similar thiazole-containing compounds

-

Development of green synthetic methods to improve efficiency and reduce environmental impact

-

Exploration of coordination chemistry with various metal ions to create complexes with enhanced biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume